

Illuminating Biology: The NanoLuc®-Furimazine System for Advanced Reporter Gene Assays

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Compound of Interest

Compound Name: NanoLuc substrate 2

Cat. No.: B12383521

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of biomedical research has been significantly advanced by the advent of bioluminescent reporter systems. Among these, the NanoLuc® (Nluc) luciferase system, derived from the deep-sea shrimp *Oplophorus gracilirostris*, represents a paradigm shift in reporter assay technology.[1][2] In conjunction with its optimized substrate, furimazine, this system offers unparalleled sensitivity, stability, and versatility compared to traditional reporters like Firefly (Fluc) and Renilla (Rluc) luciferases.[2][3] NanoLuc® luciferase is a small, monomeric 19.1 kDa enzyme engineered for high-intensity, glow-type luminescence, making it an exceptional tool for a wide array of applications, from gene expression studies to complex analyses of protein dynamics.[4]

The core of the system is an ATP-independent reaction where NanoLuc® catalyzes the oxidation of furimazine, producing a stable, bright blue light with an emission maximum of approximately 460 nm. This reaction is about 100-150 times brighter than those of firefly or Renilla luciferases. The system's high signal intensity, low background, and robust performance make it ideal for sensitive detection in various biological assays, including G protein-coupled receptor (GPCR) signaling, kinase biology, and protein-protein interactions.

These notes provide a comprehensive overview, quantitative data, and detailed protocols for leveraging the NanoLuc®-furimazine system in key research applications.

Quantitative Data Presentation

The superior physical and kinetic properties of NanoLuc® luciferase make it a powerful reporter. The following tables summarize its key characteristics in comparison to conventional luciferases.

Table 1: Comparison of Luciferase Reporter Properties

Property	NanoLuc® Luciferase	Firefly Luciferase	Renilla Luciferase
Size	19.1 kDa	61 kDa	36 kDa
Relative Brightness	~150x greater than Fluc or Rluc	Baseline	Variable
Signal Kinetics	Glow-type	Flash-type (can be modified)	Flash-type
Signal Half-Life (in vitro)	> 2 hours	~3 hours (stabilized)	~3 hours (stabilized)
ATP Requirement	Independent	Dependent	Independent
Emission Maximum	~460 nm	~565 nm	~480 nm
Thermal Stability (Tm)	~60°C	~31°C	N/A
Optimal pH Range	6.0 - 8.0	> pH 8.0 (sharp decrease below)	N/A

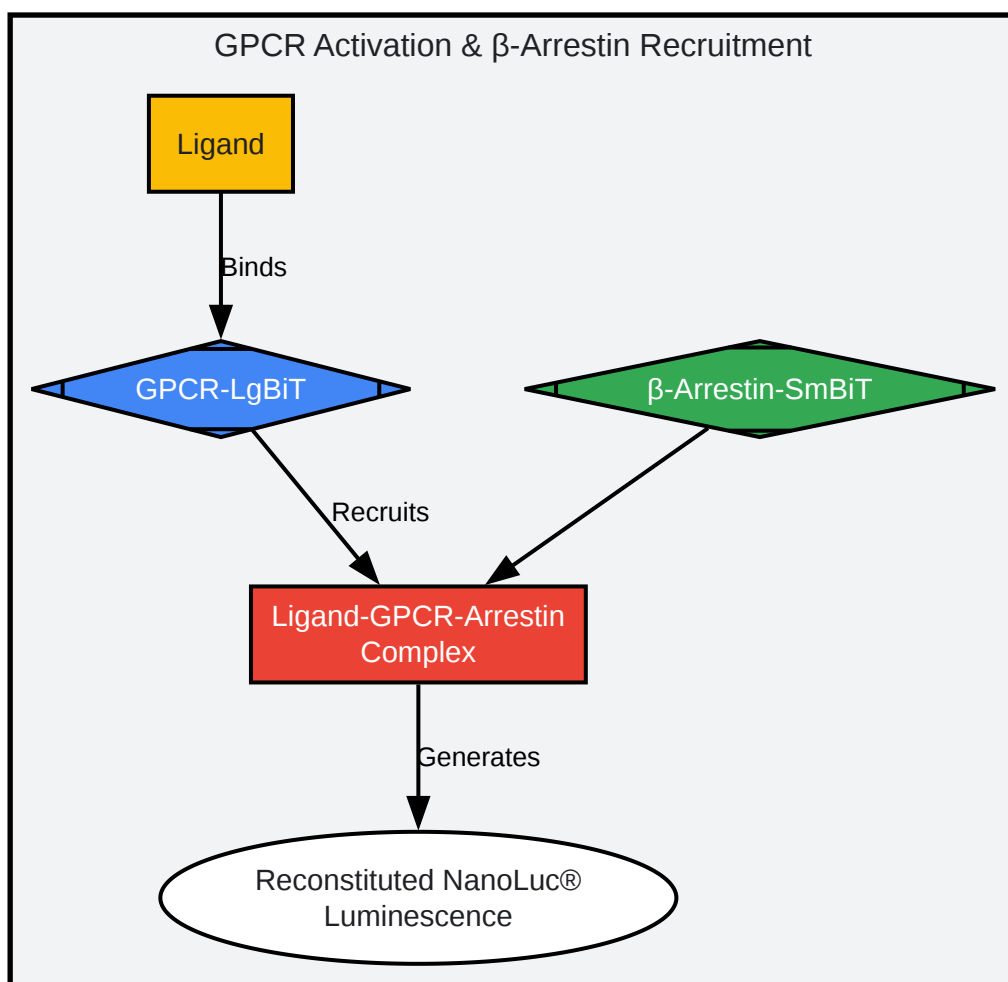
Table 2: Overview of NanoLuc®-Based Assay Technologies

Technology	Principle	Primary Application	Key Features
NanoLuc® Reporter	Direct measurement of Nluc expression	Promoter activity, gene expression	High sensitivity, broad dynamic range. Secreted (secNluc) and destabilized (NlucP) versions available.
NanoBRET™	Bioluminescence Resonance Energy Transfer	Protein-protein interactions, target engagement	Live-cell, real-time measurements; improved signal-to-background ratio due to spectral separation.
NanoBiT®	Split-luciferase complementation	Protein-protein interactions, receptor dimerization	Reversible, low steric hindrance due to small peptide tag (SmBiT), suitable for detecting weak or transient interactions.

Mandatory Visualizations

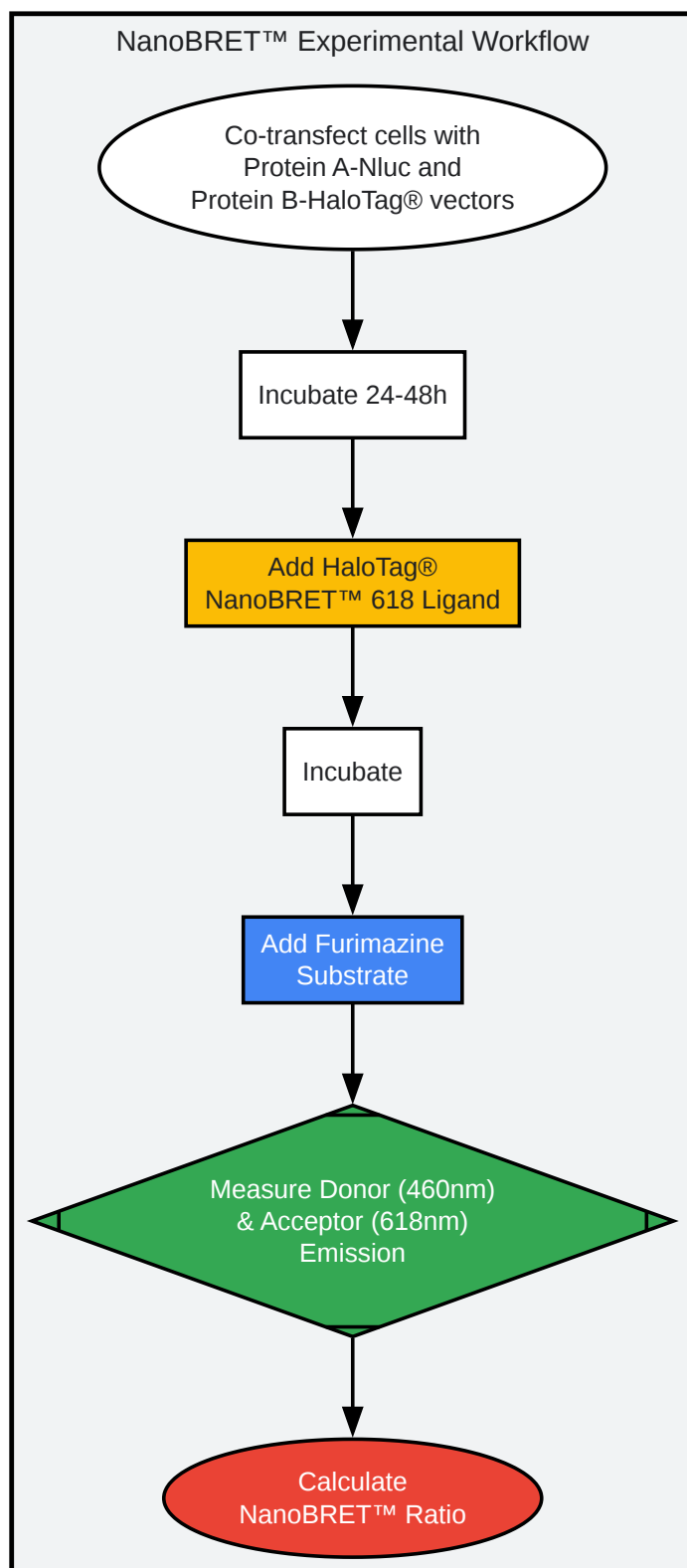
Signaling and Experimental Workflow Diagrams

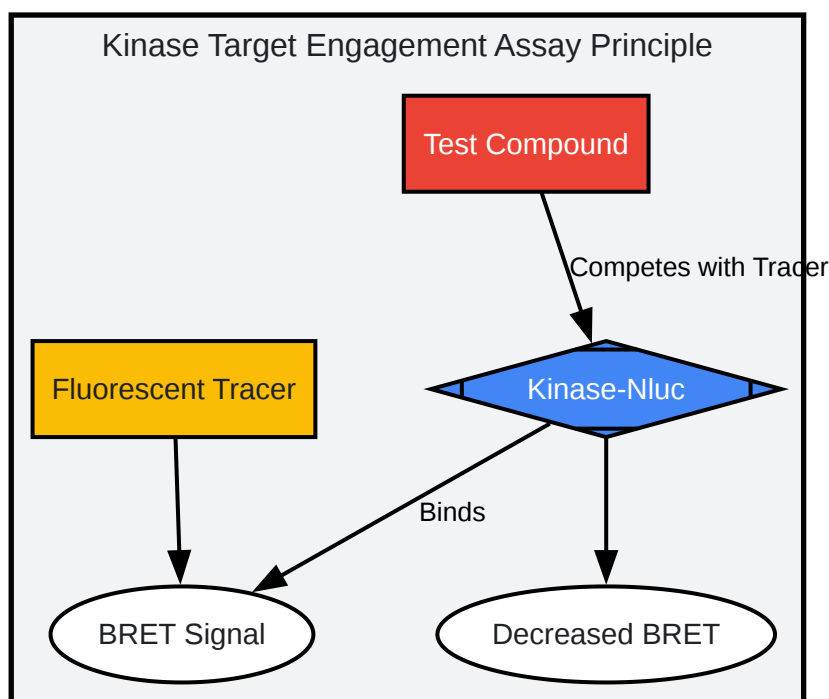
The following diagrams, generated using the DOT language, illustrate key principles and workflows associated with the NanoLuc®-furimazine system.



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Caption: GPCR- β -Arrestin recruitment assay using NanoBiT® technology.





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